

Pharmacokinetics and pharmacodynamics of YH-306

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Compound of Interest

Compound Name: YH-306

Cat. No.: B10831111

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An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of **YH-306**.

Introduction

YH-306 is a novel synthetic small molecule identified as a promising candidate for the treatment of colorectal cancer (CRC).[1] It functions as a modulator of the Focal Adhesion Kinase (FAK) signaling pathway, which is critically involved in cell migration, invasion, proliferation, and survival—hallmarks of cancer metastasis. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of **YH-306**, with a focus on its mechanism of action and anti-tumor efficacy.

Pharmacokinetics

As of the latest available research, detailed pharmacokinetic parameters for **YH-306**, such as absorption, distribution, metabolism, and excretion (ADME), including C_{max}, T_{max}, AUC, half-life, and bioavailability, have not been published in the scientific literature. The primary research has focused on its pharmacodynamic effects and mechanism of action.

Pharmacodynamics

The pharmacodynamic properties of **YH-306** have been characterized through a series of in vitro and in vivo studies, primarily demonstrating its ability to inhibit key processes in cancer progression and metastasis.

In Vitro Efficacy

YH-306 has demonstrated potent anti-cancer effects across multiple colorectal cancer cell lines.

Table 1: Summary of In Vitro Pharmacodynamic Effects of **YH-306**

Parameter	Cell Lines	Concentration Range	Effect	Reference
Cell Migration	HT-29, CT-26, HCT116	10-50 μ M	Dose-dependent inhibition of wound healing migration.	[1]
Cell Invasion	CT-26	10-50 μ M	Dose-dependent inhibition of invasion through type I collagen and Matrigel.	[1]
Cell Adhesion	HT-29, HCT116	50 μ M	Significant reduction of adhesion to type I collagen and fibronectin.	[1]
Cell Proliferation	Six CRC cell lines	Not specified	Potent suppression of proliferation.	[1]
Apoptosis	Four CRC cell lines	Not specified	Induction of apoptosis.	
Colony Formation	HCT116, HT-29	Not specified	Inhibition of 2D colony formation.	

In Vivo Efficacy

The anti-tumor activity of **YH-306** was evaluated in a xenograft mouse model of colorectal cancer.

Table 2: Summary of In Vivo Pharmacodynamic Effects of **YH-306** in a Xenograft Mouse Model

Animal Model	Treatment	Outcome	Reference
Xenograft mouse model (CRC cells)	YH-306	Suppression of CRC tumor growth.	
Metastasis model (tail vein injection of CRC cells)	YH-306	Inhibition of hepatic and pulmonary metastasis.	

Mechanism of Action

YH-306 exerts its anti-tumor effects by targeting the FAK signaling pathway.

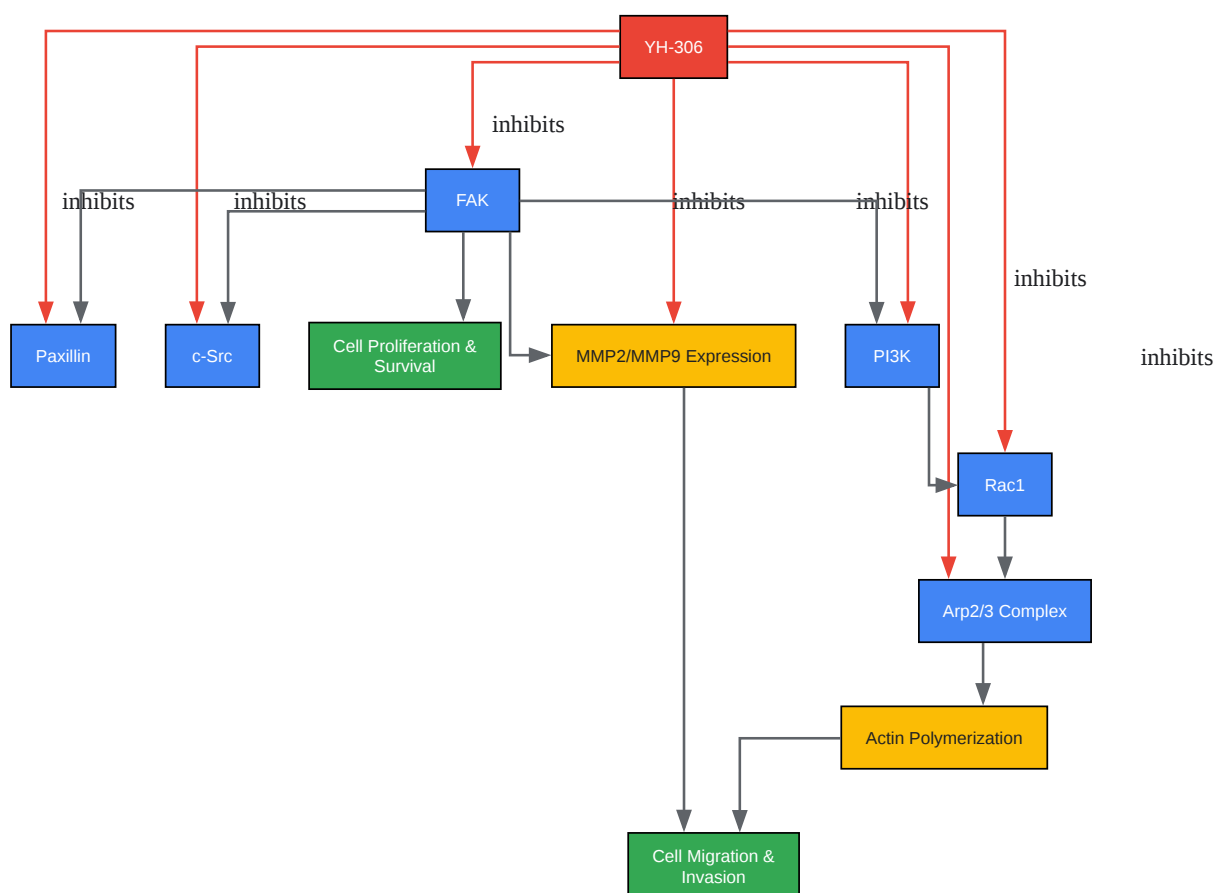
Signaling Pathway Inhibition:

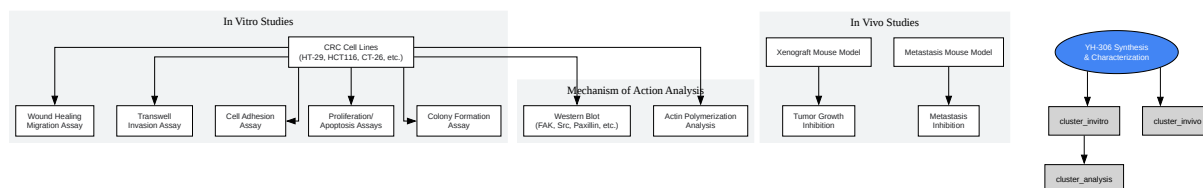
YH-306 has been shown to suppress the activation of several key downstream effectors in the FAK pathway:

- FAK (Focal Adhesion Kinase): Inhibition of auto-phosphorylation.
- c-Src: Suppression of activation.
- Paxillin: Suppression of activation.
- PI3K (Phosphatidylinositol 3-kinase) and Rac1: Suppression of activation.
- MMP2 and MMP9 (Matrix Metalloproteinases): Downregulation of expression.

Additionally, **YH-306** inhibits actin polymerization mediated by the Arp2/3 complex.

Visualization of the FAK Signaling Pathway Targeted by **YH-306**:





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References

- 1. researchgate.net [researchgate.net]
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